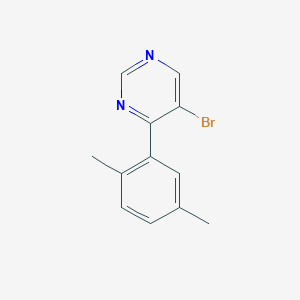

5-Bromo-4-(2,5-diméthylphényl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,5-dimethylphenyl group at the 4-position of the pyrimidine ring

Applications De Recherche Scientifique

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine has several applications in scientific research:

Mécanisme D'action

: 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine - Alfa Chemistry : Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has been studied. 5-Bromopyrimidine undergoes direct metallation with lithuium diisopropylamide to yield 4-lithio-5-bromopyrimidine. : Chemsrc provides 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine (CAS#:941294-35-5) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. Articles of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine are included as well. : 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine; CAS Number: 941294-39-9; Linear Formula: C12H11BrN2; find Combi-Blocks, Inc.-COM448620622 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich : 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | CAS#:941294-35-5 | Chemsrc

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine typically involves the bromination of 4-(2,5-dimethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are typically used along with ligands like triphenylphosphine.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-(2,5-dimethylphenyl)-5-aminopyrimidine or 4-(2,5-dimethylphenyl)-5-thiopyrimidine can be formed.

Coupling Products: Products include various biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another brominated pyrimidine with different substitution patterns, used in similar synthetic applications.

5-Bromopyrimidine: A simpler brominated pyrimidine, often used as a starting material for various chemical transformations.

Uniqueness

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Activité Biologique

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a 2,5-dimethylphenyl group, which contribute to its unique steric and electronic properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The molecular formula for 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is C12H12BrN3, with a molecular weight of 276.15 g/mol. The structure can be represented as follows:

The biological activity of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDE4 has implications for treating inflammatory diseases and certain cancers .

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. The compound's interaction with nucleophiles can lead to significant changes in cellular functions.

Anticancer Properties

Research indicates that 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 2.41 | Cell cycle arrest at G2/M phase |

| U-937 (Monocytic Leukemia) | 1.75 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity. It has been tested against various bacterial strains, revealing effective inhibition rates:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 0.5–1.0 |

Such activity highlights its potential as an antibacterial agent targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Study on PDE4 Inhibition

A study focused on the inhibition of phosphodiesterase type 4 (PDE4) by pyrimidine derivatives, including 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine, demonstrated significant anti-inflammatory effects in preclinical models. The compound was effective in reducing inflammation markers and showed potential for treating respiratory diseases .

Synthesis and Evaluation

Another research effort involved the synthesis of various pyrimidine derivatives to evaluate their biological activities. Among these, 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine was noted for its high selectivity and potency against cancer cell lines compared to standard treatments like doxorubicin .

Propriétés

IUPAC Name |

5-bromo-4-(2,5-dimethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDRTQHXUJLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650025 |

Source

|

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-35-5 |

Source

|

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.